Disulfide,bis[(4-nitrophenyl)methyl]
CAS No.:
Cat. No.: VC16218333
Molecular Formula: C14H15N2O4S2-
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15N2O4S2- |
|---|---|
| Molecular Weight | 339.4 g/mol |
| IUPAC Name | N-hydroxy-4-[[[4-[hydroxy(oxido)amino]phenyl]methyldisulfanyl]methyl]benzeneamine oxide |
| Standard InChI | InChI=1S/C14H15N2O4S2/c17-15(18)13-5-1-11(2-6-13)9-21-22-10-12-3-7-14(8-4-12)16(19)20/h1-8,15,17,19H,9-10H2/q-1 |
| Standard InChI Key | OSKZJXQZARUMCD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CSSCC2=CC=C(C=C2)N(O)[O-])[NH+](O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Disulfide,bis[(4-nitrophenyl)methyl] features a symmetrical structure with two 4-nitrobenzyl groups bridged by a disulfide bond. The nitro groups at the para positions of the benzene rings confer electron-withdrawing effects, influencing the compound’s reactivity and stability. X-ray crystallography and spectroscopic analyses confirm the planar geometry of the aromatic rings and the dihedral angle between the sulfur-sulfur axis and the benzyl groups, which affects intermolecular interactions .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 336.386 g/mol | |
| Density | 1.434 g/cm³ | |
| Boiling Point | 534.4°C at 760 mmHg | |
| Flash Point | 277°C |
Electronic and Spectroscopic Features
The nitro groups () induce significant electron deficiency in the aromatic rings, as evidenced by ultraviolet-visible (UV-Vis) spectroscopy showing absorption maxima near 270 nm. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct proton environments: the methylene () protons adjacent to the disulfide bond resonate at δ 3.8–4.2 ppm, while aromatic protons appear as doublets near δ 8.1–8.3 ppm due to coupling with the nitro groups .
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via nucleophilic substitution reactions between 4-nitrobenzyl halides and sulfur-containing agents. A representative method involves reacting 4-nitrobenzyl chloride with sodium sulfide () in dimethylformamide (DMF) at 80–100°C for 12–24 hours, yielding the disulfide product with purities exceeding 90%.
Catalytic Advancements
Recent advancements employ copper-catalyzed coupling reactions to enhance efficiency. For instance, using and 1,10-phenanthroline as a ligand in aqueous media enables the coupling of 4-nitrobenzyl halides with elemental sulfur at 100°C, achieving yields up to 85% . This green chemistry approach reduces reliance on organic solvents and aligns with sustainable synthesis principles.
Table 2: Comparative Synthesis Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 24h | 90% | |
| Cu-Catalyzed Coupling | , 100°C, 24h | 85% |
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) demonstrates decomposition onset at 220°C, with complete degradation by 550°C, releasing , , and carbonaceous residues. Differential scanning calorimetry (DSC) reveals a glass transition temperature () near 75°C, indicative of moderate thermal stability for storage and handling .
Solubility and Reactivity
The compound exhibits limited solubility in polar solvents like water (<0.1 mg/mL) but dissolves readily in dimethyl sulfoxide (DMSO) and chloroform. The disulfide bond undergoes homolytic cleavage under UV irradiation or in the presence of reducing agents (e.g., ), generating 4-nitrobenzyl radicals capable of initiating polymerization or participating in redox cycles .
Applications in Research and Industry
Organic Synthesis
Disulfide,bis[(4-nitrophenyl)methyl] serves as a precursor for synthesizing thiols via reductive cleavage. For example, treatment with tributylphosphine () in ethanol yields 4-nitrobenzylthiol, a building block for functionalized nanoparticles and self-assembled monolayers .
Materials Science
The compound’s nitro groups facilitate π-π stacking interactions, enabling its use in conductive polymers and metal-organic frameworks (MOFs). Recent studies highlight its role in stabilizing hypervalent sulfur intermediates, enhancing the electrochemical performance of lithium-sulfur batteries .
Recent Research and Future Directions
Hypervalent Bonding Insights
A 2023 study employing density functional theory (DFT) revealed a 4-center/6-electron hypervalent interaction between sulfur and nitro oxygen atoms, stabilizing the disulfide bond and reducing susceptibility to thermal scission . This discovery opens avenues for designing disulfide-based materials with tailored stability.
Catalytic Innovations
Emerging methodologies, such as electrochemical synthesis using carbon nanotube electrodes, promise atom-efficient routes to disulfide,bis[(4-nitrophenyl)methyl] with minimal byproduct formation .
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